4-[[2-[3-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyldisulfanyl]propanoylamino]-3-(3-carboxypropylamino)-3-oxopropanoyl]amino]butanoic acid
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Overview
Description
The compound “4-[[2-[3-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyldisulfanyl]propanoylamino]-3-(3-carboxypropylamino)-3-oxopropanoyl]amino]butanoic acid” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. The structure of this compound suggests it may have multiple functional groups and reactive sites, making it a candidate for diverse chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of key intermediates and the use of protecting groups to ensure selective reactions. Common synthetic routes may include:
Formation of the thieno[3,4-d]imidazole core: This could involve cyclization reactions starting from simpler precursors.
Introduction of the pentanoylamino group: This step might involve amide bond formation using reagents like carbodiimides.
Formation of the disulfide linkage: This could be achieved through thiol-disulfide exchange reactions.
Attachment of the carboxypropylamino group: This might involve amidation reactions.
Industrial Production Methods
Industrial production of such compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The disulfide linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the disulfide linkage may yield sulfoxides, while reduction of the carbonyl groups may yield alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study protein-protein interactions due to its multiple functional groups.
Medicine: Potential therapeutic applications due to its bioactive functional groups.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential mechanisms include:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interacting with receptors: Modulating signal transduction pathways.
Forming covalent bonds: With nucleophiles in proteins or DNA.
Comparison with Similar Compounds
Similar Compounds
4-[[2-[3-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyldisulfanyl]propanoylamino]-3-(3-carboxypropylamino)-3-oxopropanoyl]amino]butanoic acid: Similar in structure but with different functional groups.
Other thieno[3,4-d]imidazole derivatives: Compounds with similar core structures but different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the potential for diverse chemical and biological interactions.
Properties
Molecular Formula |
C26H42N6O9S3 |
---|---|
Molecular Weight |
678.8 g/mol |
IUPAC Name |
4-[[2-[3-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyldisulfanyl]propanoylamino]-3-(3-carboxypropylamino)-3-oxopropanoyl]amino]butanoic acid |
InChI |
InChI=1S/C26H42N6O9S3/c33-18(6-2-1-5-17-22-16(15-42-17)30-26(41)32-22)27-12-14-44-43-13-9-19(34)31-23(24(39)28-10-3-7-20(35)36)25(40)29-11-4-8-21(37)38/h16-17,22-23H,1-15H2,(H,27,33)(H,28,39)(H,29,40)(H,31,34)(H,35,36)(H,37,38)(H2,30,32,41)/t16-,17-,22-/m0/s1 |
InChI Key |
KDGXSMHQQNUTBY-HOIFWPIMSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCSSCCC(=O)NC(C(=O)NCCCC(=O)O)C(=O)NCCCC(=O)O)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCSSCCC(=O)NC(C(=O)NCCCC(=O)O)C(=O)NCCCC(=O)O)NC(=O)N2 |
Origin of Product |
United States |
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